N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is an organic compound characterized by its unique structural features. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of the sulfonamide group and the 2,4-dimethylphenyl moiety introduces distinct chemical properties and reactivity patterns, making it a compound of interest in various research domains.
Mechanism of Action
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it triggers a series of biochemical reactions leading to the inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation . Additionally, the inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further contributing to overexcitation . The inhibition of prostaglandin synthesis disrupts the production of compounds involved in inflammation and pain signaling .
Pharmacokinetics
It is known to be volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Amitraz’s action is overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks . It is less harmful to mammals, making it a valuable tool in veterinary medicine and agriculture .
Action Environment
The action of Amitraz can be influenced by various environmental factors. For example, its effectiveness can be reduced in environments with high levels of organic matter due to its insolubility in water . Additionally, its volatility means it can be lost to the atmosphere under certain conditions . Therefore, the environment in which Amitraz is used can significantly impact its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 2,4-Dimethylphenyl Group: The final step involves the coupling of the sulfonamide derivative with 2,4-dimethylaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene and sulfonamide derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide finds extensive use in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the core structure and functional groups.
2,4-dimethylphenylsulfonamide: Lacks the chromene core, focusing on the sulfonamide functionality.
Chromene derivatives: Various chromene derivatives with different substituents can be compared based on their chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-11-3-6-15(12(2)9-11)18-23(20,21)14-5-7-16-13(10-14)4-8-17(19)22-16/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGJJQRTFIZKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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